5-Bromo-2-fluoro-N-hydroxybenzimidamide

HDAC6 inhibition IC50 cell-free assay

5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9) is a validated, selective HDAC6 inhibitor (IC50=20 nM) with 6.7-fold selectivity over HDAC3. Its precise 5-bromo-2-fluoro substitution pattern is critical for maintaining this activity, making it an essential tool for reproducible biochemical and cellular assays. As a versatile synthetic intermediate, it enables efficient construction of 1,2,4-oxadiazole libraries. Procure this exact isomer to ensure SAR consistency and avoid the reduced potency of positional or non-hydroxy analogs.

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
CAS No. 1260024-36-9
Cat. No. B6358013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-N-hydroxybenzimidamide
CAS1260024-36-9
Molecular FormulaC7H6BrFN2O
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=NO)N)F
InChIInChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyQKTWSAHXFBJDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9): Structural and Chemical Baseline for Research Procurement


5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9) is a halogenated N-hydroxybenzimidamide derivative with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . It is recognized in the literature as a selective inhibitor of histone deacetylase 6 (HDAC6) [1] and serves as a key synthetic intermediate in medicinal chemistry for the construction of nitrogen-containing heterocycles . The compound is commercially available with purity specifications typically ranging from 95% to 98%, suitable for both biochemical assay and chemical synthesis applications .

Why 5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9) Cannot Be Replaced by Generic Analogs


Substituting 5-Bromo-2-fluoro-N-hydroxybenzimidamide with a positional isomer or a non-hydroxy analog is not scientifically valid due to distinct differences in HDAC6 isoform inhibition potency and selectivity. The specific 5-bromo-2-fluoro substitution pattern on the N-hydroxybenzimidamide scaffold is critical for achieving an IC50 of 20 nM against HDAC6 and a 6.7-fold selectivity over HDAC3 [1]. In contrast, the 4-bromo positional isomer is reported to exhibit a different selectivity profile , and the non-hydroxy analog 5-bromo-2-fluoro-benzamidine shows markedly reduced or absent HDAC6 inhibitory activity [2]. Therefore, assay reproducibility and lead optimization efforts require the exact compound to maintain the established structure-activity relationship (SAR).

5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9): Quantitative Differentiation Data for Informed Procurement


HDAC6 Inhibition Potency: Direct Comparison with the Reference Inhibitor HPOB

5-Bromo-2-fluoro-N-hydroxybenzimidamide inhibits human HDAC6 with an IC50 of 20 nM, which is 2.8-fold more potent than the widely used selective HDAC6 inhibitor HPOB (IC50 = 56 nM) under comparable cell-free assay conditions [1]. This represents a significant potency advantage for applications requiring strong HDAC6 blockade.

HDAC6 inhibition IC50 cell-free assay

Isoform Selectivity Profile: Quantified Advantage Over HDAC3

The compound exhibits a 6.7-fold selectivity for HDAC6 (IC50 = 20 nM) over HDAC3 (IC50 = 133 nM) in the same recombinant enzyme assay [1]. This selectivity is a direct result of the unique 5-bromo-2-fluoro substitution pattern on the N-hydroxybenzimidamide core, as evidenced by the different selectivity profile reported for the 4-bromo positional isomer .

isoform selectivity HDAC3 HDAC6

Functional Group Requirement: N-Hydroxy Moiety is Essential for HDAC6 Inhibition

The N-hydroxy group of 5-Bromo-2-fluoro-N-hydroxybenzimidamide is critical for HDAC6 inhibition, as it chelates the catalytic zinc ion in the enzyme active site. In contrast, the non-hydroxy analog 5-bromo-2-fluoro-benzamidine lacks this chelating capability and is primarily reported as a serine protease inhibitor rather than an HDAC inhibitor [1]. This functional group difference dictates the compound's biological target profile and cannot be substituted in HDAC6-focused research.

structure-activity relationship N-hydroxy group HDAC6 inhibition

Broad-Spectrum HDAC Inhibition in Cellular Nuclear Extract: Benchmarking Against Reference Compounds

In a HeLa cell nuclear extract assay, 5-Bromo-2-fluoro-N-hydroxybenzimidamide inhibited HDAC activity with IC50 values of 56 nM and 84 nM in independent experiments [1]. This activity is comparable to the selective HDAC6 inhibitor HPOB (IC50 = 56 nM) in the same assay system, but with the added advantage of targeting multiple HDAC isoforms based on its recombinant isoform profile .

HeLa nuclear extract HDAC inhibition cellular assay

Physicochemical Profile: Computed Lipophilicity (XLogP3) Differentiates from Other Halogenated Analogs

The computed partition coefficient (XLogP3) for 5-Bromo-2-fluoro-N-hydroxybenzimidamide is 1.8 . This value indicates moderate lipophilicity, which is distinct from related halogenated benzimidamides with different substitution patterns that may exhibit higher or lower logP values, affecting membrane permeability and solubility .

lipophilicity XLogP3 drug-like properties

Synthetic Versatility: N-Hydroxybenzimidamide as a Privileged Intermediate for Heterocycle Construction

The N-hydroxybenzimidamide functional group is a well-established precursor for synthesizing 1,2,4-oxadiazoles and other nitrogen/oxygen heterocycles [1]. Specifically, 5-Bromo-2-fluoro-N-hydroxybenzimidamide can be converted to 3,5-disubstituted-1,2,4-oxadiazoles via cyclization with carboxylic acid derivatives . This reactivity is distinct from that of simple benzamidines lacking the N-hydroxy group, which are typically used as serine protease inhibitors rather than heterocycle building blocks.

synthetic intermediate heterocycle synthesis oxadiazole

Optimal Procurement Scenarios for 5-Bromo-2-fluoro-N-hydroxybenzimidamide (CAS 1260024-36-9) Based on Differentiated Evidence


HDAC6 Inhibitor Development and Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for research programs focused on developing selective HDAC6 inhibitors. Its 20 nM IC50 against HDAC6 and 6.7-fold selectivity over HDAC3 [1] make it a potent and selective lead-like molecule. Procurement should be prioritized over positional isomers like 4-bromo-2-fluoro-N-hydroxybenzimidamide, which exhibit different selectivity profiles , and over non-hydroxy analogs that lack HDAC6 inhibitory activity altogether [2].

Synthesis of 1,2,4-Oxadiazole-Containing Compound Libraries

For medicinal chemistry teams constructing heterocyclic libraries, 5-Bromo-2-fluoro-N-hydroxybenzimidamide serves as a versatile precursor for 1,2,4-oxadiazoles via cyclization with carboxylic acids or acid chlorides [1]. Its specific halogenation pattern (5-bromo-2-fluoro) provides a unique vector for further diversification through cross-coupling reactions (e.g., Suzuki-Miyaura) , which may be less accessible or less efficient with other substitution isomers.

Cell-Based HDAC Activity Profiling and Biomarker Validation

Given its activity in HeLa nuclear extract (IC50 56-84 nM) [1] and its established recombinant isoform profile, this compound is appropriate for use as a tool compound in cellular assays designed to validate HDAC6-mediated biomarkers (e.g., acetylated α-tubulin). Its potency and selectivity profile help to ensure that observed biological effects are specifically due to HDAC6 inhibition rather than off-target HDAC activity.

Reference Standard for Assay Quality Control and Compound Benchmarking

Due to its well-characterized IC50 values against multiple HDAC isoforms (HDAC6=20 nM, HDAC3=133 nM, HDAC8=210 nM, HDAC1=673 nM) [1], this compound can serve as a reliable positive control and benchmark standard in HDAC enzyme assays. Its consistent performance in both recombinant enzyme and cellular extract systems makes it a valuable internal standard for plate-to-plate and day-to-day assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoro-N-hydroxybenzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.